2-Fluoro-3-hydroxybenzaldehyde
Description
Contextualizing the Academic Significance of 2-Fluoro-3-hydroxybenzaldehyde within Aromatic Fluorine Chemistry
The introduction of a fluorine atom into an aromatic ring, such as in this compound, can profoundly influence a molecule's properties. mdpi.com Fluorine's high electronegativity can alter the electron distribution within the benzene (B151609) ring, affecting the acidity of the hydroxyl group and the reactivity of the aldehyde. mdpi.com This modification is a key strategy in drug design, as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.com The specific placement of the fluorine atom at the 2-position, ortho to the aldehyde and meta to the hydroxyl group, creates a unique electronic and steric environment, making this compound a subject of academic interest for studying the nuanced effects of fluorine substitution.
The presence of fluorine in benzaldehyde (B42025) derivatives is also significant in the development of advanced materials. Fluorinated compounds often exhibit unique properties such as altered liquid crystal behavior, enhanced thermal stability, and specific photophysical characteristics, making them valuable building blocks in materials science. ambeed.com
Overview of Multifunctional Benzaldehyde Derivatives in Chemical Research
Benzaldehyde and its derivatives are versatile building blocks in organic synthesis due to the reactivity of the aldehyde group. ontosight.aiorientjchem.org This functional group readily participates in a variety of chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. When combined with other functional groups, as in the case of this compound, the synthetic utility of the molecule expands significantly. ontosight.aiossila.com
The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can be converted into an ether or ester to further modify the molecule's properties. orientjchem.org The presence of multiple, distinct functional groups allows for stepwise and selective reactions, enabling the construction of complex molecular architectures from a relatively simple starting material. researchgate.netnih.gov This multifunctionality is a key reason why substituted benzaldehydes are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. ontosight.aiorientjchem.org
Current Research Landscape and Motivations for Studying this compound
Current research on this compound and related compounds is driven by the continuous search for novel molecules with enhanced biological activity and material properties. In medicinal chemistry, there is a strong motivation to develop new therapeutic agents with improved efficacy and fewer side effects. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new drug candidates. ontosight.aiossila.com
In materials science, the focus is on creating new materials with tailored properties for applications in electronics, optics, and polymer science. ambeed.comossila.com The incorporation of fluorinated building blocks like this compound can lead to materials with desirable characteristics. ambeed.com
The synthesis of this compound can be achieved through methods such as the fluorination of 3-hydroxybenzaldehyde (B18108) or the hydroxylation of 2-fluorobenzaldehyde (B47322). ontosight.ai The choice of synthetic route often depends on the availability and cost of the starting materials. acs.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H5FO2 ontosight.ai |
| Molecular Weight | 140.11 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| CAS Number | 103438-86-4 ontosight.ai |
| InChI | 1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H sigmaaldrich.com |
| InChIKey | JHPNLGYUKQTWHN-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | FC1=C(O)C=CC=C1C=O sigmaaldrich.com |
This table is based on data from multiple sources. ontosight.aisigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNLGYUKQTWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343154 | |
| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-86-4 | |
| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluoro 3 Hydroxybenzaldehyde and Its Analogs
Strategic Approaches to Fluorinated Hydroxybenzaldehyde Synthesis
The generation of specifically substituted fluorinated hydroxybenzaldehydes requires precise control over the introduction of functional groups. Key strategies involve the regioselective formylation of phenol (B47542) precursors, directed halogenation techniques, and the sophisticated use of organometallic reagents.
Regioselective Formylation of Substituted Phenols
Formylation reactions are fundamental for introducing an aldehyde group (-CHO) onto an aromatic ring. For phenol derivatives, achieving ortho-selectivity is crucial for synthesizing compounds like 2-fluoro-3-hydroxybenzaldehyde. Several classical and modern methods are employed, each with distinct mechanisms and levels of efficiency.
Classical Formylation Reactions:
Reimer-Tiemann Reaction: This method uses chloroform (B151607) and a strong base to formylate phenols. wikipedia.org The reactive species is dichlorocarbene, which is generated in situ. wikipedia.orgnrochemistry.com The phenoxide ion attacks the electron-deficient carbene, leading primarily to ortho-formylation after hydrolysis. wikipedia.orgnrochemistry.com While effective for many hydroxy-aromatic compounds, the regioselectivity is not always high, and mixtures of ortho and para isomers can be formed. nrochemistry.comstackexchange.com The reaction conditions, typically involving heat and a biphasic solvent system, can also lead to byproducts. wikipedia.orglscollege.ac.in
Duff Reaction: The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid. wikipedia.orgsemanticscholar.org It is particularly suited for electron-rich phenols and demonstrates a preference for ortho substitution unless these positions are sterically hindered. wikipedia.orgsemanticscholar.org The mechanism involves the generation of an iminium ion electrophile from hexamine, which attacks the aromatic ring. wikipedia.org Though operationally simple, traditional Duff reaction yields can be low, often around 15-20%. ecu.edugoogle.com However, using trifluoroacetic acid as the solvent can improve yields and expand the reaction's scope. mdma.ch
Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to create the "Vilsmeier reagent," a chloroiminium ion. wikipedia.org This electrophile is effective for formylating electron-rich aromatic compounds, including phenols and anilines. wikipedia.orgchemistrysteps.com However, the Vilsmeier reagent is a weaker electrophile compared to those in other methods and may be ineffective for some fluorine-containing aromatics. chemistrysteps.comjst.go.jp
Magnesium-Mediated ortho-Formylation:
A highly regioselective method for the ortho-formylation of phenols involves the use of magnesium. In this approach, the phenol is first deprotonated with a magnesium base, such as magnesium methoxide (B1231860) or a combination of magnesium dichloride (MgCl2) and triethylamine (B128534) (Et3N). mdma.chsciencemadness.orgrsc.org The resulting magnesium phenoxide then coordinates with paraformaldehyde, directing the formylation specifically to the ortho position. sciencemadness.orgsciencemadness.org This method offers excellent yields and high selectivity, avoiding many of the drawbacks of classical formylation techniques. orgsyn.org
| Method | Reagents | Key Features |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Generates dichlorocarbene; Predominantly ortho-formylation but can produce para isomers. wikipedia.orgnrochemistry.comstackexchange.com |
| Duff Reaction | Hexamine, Acid (e.g., Acetic Acid, TFA) | Uses an iminium ion electrophile; Prefers ortho position; Yields can be variable. wikipedia.orgsemanticscholar.orggoogle.com |
| Vilsmeier-Haack | DMF, POCl₃ | Forms Vilsmeier reagent; Effective for electron-rich aromatics but may fail with some fluorinated substrates. wikipedia.orgchemistrysteps.comjst.go.jp |
| Mg-Mediated | MgCl₂, Et₃N, Paraformaldehyde | High ortho-selectivity due to magnesium coordination; Generally high yields. mdma.chsciencemadness.orgorgsyn.org |
Directed Halogenation and Fluorination Techniques
An alternative to formylating a fluorinated phenol is to introduce the fluorine atom onto a pre-existing hydroxybenzaldehyde scaffold. This requires methods that can precisely direct the halogen to the desired position.
Electrophilic fluorination is a primary method for this transformation. Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful sources of electrophilic fluorine. nih.gov These reagents can fluorinate aromatic rings under relatively mild conditions. The regioselectivity of the fluorination is directed by the existing substituents on the ring. For a substrate like 3-hydroxybenzaldehyde (B18108), the electron-donating hydroxyl group and the electron-withdrawing aldehyde group would influence the position of the incoming fluorine atom. ontosight.ai The mechanism of electrophilic fluorination with reagents like Selectfluor is generally considered a polar, two-electron process rather than a single-electron transfer involving radical intermediates. nih.gov
Bromination can also be a key step in multi-step syntheses. For instance, the bromination of 3-hydroxybenzaldehyde is influenced by the directing effects of both the hydroxyl and aldehyde groups, with solvent and temperature being critical factors for controlling regioselectivity. The resulting bromo-substituted intermediate can then be further manipulated, for example, through Grignard exchange followed by reaction with a formylating agent. google.com
Utilization of Organometallic Reagents in C-C Bond Formation
Organometallic chemistry offers powerful tools for constructing the carbon framework of this compound and its precursors through precise C-C bond formation.
Grignard reagents (R-MgX) are versatile nucleophiles used to form new carbon-carbon bonds. pressbooks.pub A synthetic strategy can involve the creation of a Grignard reagent from a halogenated precursor, which is then reacted with a suitable electrophile to introduce the aldehyde function.
For example, a synthesis could start with 3-fluorophenol. The hydroxyl group is first protected, followed by bromination of the aromatic ring. This bromo-derivative is then converted into a Grignard reagent via an exchange reaction with a reagent like isopropyl magnesium chloride. This newly formed organometallic species can then be treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. A final deprotection step liberates the hydroxyl group to yield the target molecule. google.com This multi-step process allows for the controlled, stepwise construction of the desired substitution pattern. google.comlibretexts.org
Illustrative Grignard-based Synthesis Route:
Protection: 3-Fluorophenol → 3-Fluoro-isopropoxybenzene
Bromination: → 4-Bromo-2-fluoro-isopropoxybenzene
Grignard Formation: → (2-Fluoro-4-isopropoxyphenyl)magnesium bromide
Formylation: Reaction with DMF → 2-Fluoro-4-isopropoxybenzaldehyde
Deprotection: → 2-Fluoro-4-hydroxybenzaldehyde google.com
(Note: The example above yields an isomer. A similar strategy targeting different initial bromination sites would be required for this compound.)
Directed ortho metalation (DoM) is a potent strategy for functionalizing aromatic rings with high regioselectivity. wikipedia.org This technique utilizes a "directed metalation group" (DMG) on the aromatic ring, which is typically a Lewis basic functional group that can coordinate to an organolithium base (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the removal of a proton from the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a new functional group exclusively at that position.
In the context of synthesizing fluorinated hydroxybenzaldehydes, a protected hydroxyl group (e.g., methoxymethyl ether, -OMOM) or the fluorine atom itself can act as a directed metalation group. organic-chemistry.org The fluorine atom is considered a moderate DMG, while ether groups are stronger. baranlab.orgorganic-chemistry.org By choosing the appropriate substrate and base, one can deprotonate the ring at a specific site and then introduce the formyl group by reacting the aryllithium species with DMF. This approach provides a powerful method for achieving substitution patterns that might be difficult to access through classical electrophilic aromatic substitution. uwindsor.ca
| Strategy | Key Reagent(s) | Mechanism / Key Step | Advantage |
| Grignard Exchange | Alkyl Halide, Mg, DMF | Formation of R-MgX, then nucleophilic attack on DMF. google.compressbooks.pub | Builds carbon skeleton via C-C bond formation. |
| Directed ortho Metalation | Organolithium (e.g., n-BuLi), DMG | DMG-coordinated deprotonation, then reaction with an electrophile. wikipedia.orgbaranlab.org | High regioselectivity for ortho-functionalization. |
Convergent and Divergent Synthesis of Complex Derivatives
This compound is not only a synthetic target but also a valuable starting material for building more complex molecules. Its multiple reactive sites (aldehyde, hydroxyl group, and activated aromatic ring) allow for both convergent and divergent synthetic approaches.
Convergent synthesis involves preparing different fragments of a target molecule separately and then combining them in the later stages of the synthesis. mdpi.comnih.gov this compound can serve as a key fragment that is coupled with other complex molecular parts to assemble a final product efficiently.
Divergent synthesis , conversely, starts from a common core structure, like this compound, and systematically modifies it to create a library of related but distinct compounds. For example, the aldehyde group can be transformed through condensation reactions with amines or hydrazides to form a variety of Schiff bases and hydrazones. analis.com.my The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further substitution, leading to a diverse set of derivatives from a single, readily accessible starting material.
Wittig Reaction for Macrocyclic and Ring Systems
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide. organic-chemistry.org This reaction is particularly valuable in the synthesis of complex molecules due to its reliability and stereochemical control. The geometry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
In the context of this compound and its analogs, the Wittig reaction serves as a powerful tool for carbon chain extension and cyclization. For instance, fluorinated aromatic aldehydes can be reacted with appropriate phosphonium ylides to generate precursors for macrocyclic structures. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org
While direct examples of macrocyclization using this compound are specific to proprietary research, the synthesis of fluorinated analogs of retinoic acid illustrates the utility of the Wittig reaction with fluorinated aldehydes. nih.gov In these syntheses, a fluorinated aldehyde is condensed with an aryl-phosphonium salt to construct the polyene chain of the target molecule. nih.gov This same principle can be applied in intramolecular Wittig reactions to achieve macrocyclization, where the aldehyde and the phosphonium ylide are part of the same molecule.
Friedel-Crafts Acylation in Benzosuberone Core Construction
The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring, involving the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.com This reaction is instrumental in the synthesis of aryl ketones, which are versatile intermediates for the construction of more complex structures, including the benzosuberone core.
The synthesis of a benzosuberone ring system, a seven-membered ring fused to a benzene (B151609) ring, often employs an intramolecular Friedel-Crafts acylation. A typical precursor would be a substituted benzene with a carboxylic acid chloride or a similar acylating agent at the terminus of a side chain. In the case of analogs of this compound, the fluorine and hydroxyl groups on the aromatic ring would act as directing groups, influencing the position of acylation.
The general steps for constructing a benzosuberone core via Friedel-Crafts acylation are as follows:
Preparation of the Acylating Agent: An aromatic precursor is functionalized with a side chain containing a carboxylic acid, which is then converted to a more reactive acyl chloride.
Intramolecular Cyclization: In the presence of a Lewis acid, the acyl chloride reacts with the aromatic ring to form the seven-membered ring of the benzosuberone.
The presence of the fluorine atom on the aromatic ring can influence the reactivity of the ring towards electrophilic substitution, a factor that must be considered in the design of the synthetic route. youtube.com
Catalyzed Annulation Reactions for Bicyclic Heterocycles
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for the synthesis of bicyclic and polycyclic compounds. When these reactions lead to the formation of a heterocyclic ring, they are of particular interest for the synthesis of biologically active molecules. Catalyzed annulation reactions offer the advantages of efficiency and selectivity.
Fluorinated alcohols have been shown to promote annulation reactions, acting as a reaction medium and promoter, often driven by hydrogen-bonding effects. researchgate.net These reactions can be used to construct a variety of heterocyclic systems. For example, a substituted benzaldehyde (B42025), such as an analog of this compound, could serve as a building block in a multi-component reaction to form a bicyclic heterocycle.
While specific examples detailing the use of this compound in catalyzed annulation reactions are not broadly published, the general principle can be illustrated by the synthesis of tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives, which is catalyzed by a Brønsted acid in the presence of hexafluoroisopropanol. researchgate.net This demonstrates the potential for using catalyzed annulation strategies with functionalized aromatic aldehydes to access complex heterocyclic scaffolds.
Aldehyde-Amine Condensation for Schiff Bases and Hydrazone Derivatives
The condensation of an aldehyde with a primary amine or a hydrazine (B178648) derivative is a fundamental reaction for the synthesis of Schiff bases (imines) and hydrazones, respectively. jmchemsci.comnih.gov These reactions are typically straightforward, often requiring mild heating and sometimes an acid or base catalyst. The resulting carbon-nitrogen double bond in Schiff bases and hydrazones is a key functional group in many biologically active compounds and serves as a versatile handle for further chemical transformations. science.govresearchgate.net
The reaction of this compound with a primary amine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Similarly, reaction with a hydrazine derivative yields a hydrazone. The presence of the hydroxyl group in the ortho position to the aldehyde can lead to the formation of an intramolecular hydrogen bond in the resulting Schiff base, which can influence its properties and reactivity. nih.gov
Below is a table summarizing examples of Schiff bases and hydrazones that can be synthesized from substituted aldehydes:
| Aldehyde | Amine/Hydrazine | Product Type |
| 2-Hydroxybenzaldehyde | 2-Aminopyridine | Schiff Base |
| 2-Hydroxybenzaldehyde | (Z)-3-Hydrazineylideneindolin-2-one | Schiff Base |
| 3,4-Dihydroxybenzaldehyde | 2-Amino-pyridin-3-ol | Schiff Base |
| Terephthalaldehyde | 2-Furoic acid hydrazide | Hydrazone |
| Salicylaldehyde (B1680747) | Hydrazine hydrate | Hydrazone |
Biocatalytic Pathways for Fluorinated Alcohols and Acids
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering high enantioselectivity and regioselectivity under mild reaction conditions. nih.govresearchgate.net This is particularly advantageous for the synthesis of chiral molecules, such as fluorinated alcohols and acids, which are important building blocks for pharmaceuticals. nih.gov
The reduction of a fluorinated benzaldehyde, such as this compound, to the corresponding alcohol can be achieved with high enantiomeric excess using alcohol dehydrogenases (ADHs). These enzymes, often from microorganisms, utilize a cofactor such as NADH to deliver a hydride to the carbonyl carbon. By selecting the appropriate enzyme, either the (R) or (S) enantiomer of the alcohol can be produced.
Similarly, biocatalytic oxidation of a fluorinated aldehyde can yield the corresponding carboxylic acid. Furthermore, more complex transformations are possible. For example, the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a building block for a rhinovirus protease inhibitor, has been demonstrated on a multi-kilogram scale using a biocatalytic reduction in a membrane reactor, achieving an excellent enantiomeric excess of over 99.9%. nih.gov
The following table provides examples of biocatalytic transformations involving fluorinated and other aromatic compounds:
| Substrate | Biocatalyst/Enzyme | Product | Key Transformation |
| Ketone precursor to AG7088 | Recombinant E. coli with dehydrogenase | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Asymmetric reduction |
| 1-(4-fluorophenyl)4-[4-(5-fluoro-2-pyrimidinyl)1-piperazinyl]-butanone | Various microorganisms | Chiral alcohol | Enantioselective reduction |
| Ethyl 4-chloroacetoacetate | Recombinant enzyme (CpSADH) | Ethyl-(R)-4-chloro-3-hydroxybutonoate | Asymmetric reduction |
| 4-Chloro-3-ketobutyric acid derivatives | Ketoreductase | Ethyl (S)-4-chloro-3-hydroxybutyric acid derivatives | Asymmetric reduction |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 3 Hydroxybenzaldehyde
Mechanistic Investigations of Nucleophilic Transformations
The presence of both a fluorine atom and a hydroxyl group on the aromatic ring of 2-Fluoro-3-hydroxybenzaldehyde significantly influences its reactivity towards nucleophiles. The aldehyde group itself is a primary site for nucleophilic addition. ontosight.ai
The hydroxyl group, particularly in its deprotonated form (phenoxide), acts as a potent nucleophile. This is demonstrated in reactions with highly electrophilic reagents like pentafluoropyridine (B1199360) (PFP). Under mildly basic conditions, the nucleophilic attack occurs selectively at the C-4 position of PFP. However, under more forcing conditions, this compound can act as a nucleophile to displace fluorine atoms at the C-2 and/or C-6 positions of PFP, leading to the formation of di- and tri-substituted products. The selectivity of these reactions is highly dependent on the reaction conditions, molar ratios of reactants, and the nucleophilicity of the resulting formylphenolate. researchgate.net
The fluorine atom at the 2-position, being electron-withdrawing, enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions under specific conditions. However, the ortho-position of the fluorine can also introduce steric hindrance, influencing the regioselectivity of nucleophilic attack. Computational studies on related fluorinated aromatic compounds have explored the boundary between stepwise (via a Meisenheimer intermediate) and concerted SNAr mechanisms, identifying factors that influence the preferred pathway. researchgate.net
Interactive Table: Nucleophilic Transformations of Hydroxybenzaldehydes
| Reactant | Nucleophile | Conditions | Product(s) | Key Mechanistic Insight | Reference |
|---|---|---|---|---|---|
| Pentafluoropyridine | 3-Hydroxybenzaldehyde (B18108) | Mildly basic | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Selective nucleophilic attack at C-4 of PFP. | researchgate.net |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | Harsh, reflux | 3,3′-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Replacement of fluorine at C-2 and/or C-6 of PFP. | researchgate.net |
Oxidative and Reductive Pathways Involving the Aldehyde Moiety
The aldehyde functional group of this compound is readily susceptible to both oxidation and reduction.
Oxidative Pathways: The aldehyde can be oxidized to the corresponding carboxylic acid. A notable example of oxidative transformation is the Baeyer-Villiger oxidation. Enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes, catalyzed by flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO), has been investigated. researchgate.net While many fluorobenzaldehydes are converted to the corresponding fluorophenyl formates which then hydrolyze to fluorophenols, the conversion of 2-fluorobenzaldehyde (B47322) can also yield minor amounts of the corresponding benzoic acid. researchgate.netresearchgate.net This enzymatic process shows a high preference for producing phenols, which contrasts with some chemical Baeyer-Villiger oxidations where electron-poor benzaldehydes tend to form benzoic acids. researchgate.net This suggests that enzyme active site interactions play a crucial role in directing the migratory aptitude of the phenyl ring. researchgate.net
Reductive Pathways: The aldehyde group can be reduced to a primary alcohol, yielding 2-fluoro-3-hydroxybenzyl alcohol. This transformation is typically achieved using standard reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution Dynamics
The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The aldehyde group is a deactivating, meta-directing group.
Catalytic Activation and Ligand Exchange Processes
Transition metal catalysis plays a significant role in the functionalization of compounds like this compound. The hydroxyl and aldehyde groups can act as directing groups in metal-catalyzed C-H activation reactions. For instance, aldehydes can be transiently converted to imines, which then direct a metal catalyst to functionalize a nearby C-H bond. uantwerpen.be
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming new carbon-carbon bonds. rsc.org In these catalytic cycles, a typical mechanism involves oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. rsc.org Ligand exchange is a critical step in these cycles, influencing the catalyst's activity and stability. The choice of ligands, such as phosphines or N-heterocyclic carbenes, can be crucial for achieving high yields and selectivity. acs.org
Furthermore, the hydroxyl group can coordinate to a metal center, facilitating reactions at other parts of the molecule. Schiff base ligands derived from 2-hydroxybenzaldehydes and their transition metal complexes have been shown to possess catalytic activity, for example, in the oxidation of aniline. researchgate.net
Computational Mechanistic Studies of Reaction Intermediates and Transition States
Computational chemistry provides powerful insights into the reaction mechanisms of this compound. Density Functional Theory (DFT) calculations can be employed to model the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net
For nucleophilic aromatic substitution reactions, computational studies can help to elucidate whether the mechanism is stepwise, involving a stable Meisenheimer intermediate, or a concerted process. These studies can identify the key factors, such as the nature of the nucleophile, leaving group, and solvent, that influence the reaction pathway. researchgate.net
In the context of catalytic reactions, computational modeling can map out the entire catalytic cycle, providing energetics for each elementary step, such as oxidative addition, ligand exchange, and reductive elimination. nih.gov This allows for a detailed understanding of the role of the catalyst and ligands in promoting the reaction and controlling its selectivity. For example, DFT calculations have been used to study the intermediates in glycosylation reactions assisted by heteroatoms and to rationalize the selectivity in palladium-catalyzed C-H functionalization. acs.orgacs.org Such studies are invaluable for understanding the stability of reaction intermediates and the heights of activation barriers, which ultimately govern the reaction kinetics and outcome. researchgate.net
Advanced Spectroscopic and Computational Characterization of 2 Fluoro 3 Hydroxybenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and 2-fluoro-3-hydroxybenzaldehyde is no exception. By analyzing the chemical shifts, coupling constants, and multiplicities of the different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecule's electronic and structural features can be obtained.
Proton (¹H) NMR Analysis of Aromatic and Aldehyde Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three aromatic protons. The aldehyde proton typically appears in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.
The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, hydroxyl, and aldehyde substituents. The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aldehyde-H | ~9.8 - 10.2 | s | - |
| Aromatic-H | ~6.9 - 7.8 | m | - |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 200 ppm.
The six aromatic carbons will appear in the range of approximately 110 to 165 ppm. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated organic compounds. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.
For comparison, the ¹³C NMR data for the related compound 3-hydroxybenzaldehyde (B18108) shows signals in the aromatic region between 115 and 160 ppm, with the carbonyl carbon at around 192 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~190 - 195 |
| C-F | ~150 - 160 (d, ¹JCF ≈ 240-260 Hz) |
| C-OH | ~145 - 155 |
| Aromatic C-H | ~115 - 135 |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom on the aromatic ring. For comparison, the ¹⁹F NMR chemical shift of 4-fluorobenzaldehyde is reported to be around -102.4 ppm. rsc.org The position of the fluorine atom in this compound, ortho to both a hydroxyl and an aldehyde group, will influence its specific chemical shift.
Multidimensional NMR Techniques (e.g., HMQC, HMBC) for Assignment
To unambiguously assign the proton and carbon signals, multidimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
HSQC correlates the chemical shifts of directly attached proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy of Characteristic Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-F functional groups, as well as absorptions related to the aromatic ring.
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
C=O Stretching: A strong, sharp absorption band is anticipated in the range of 1680-1700 cm⁻¹ for the carbonyl group of the aldehyde. Conjugation with the aromatic ring typically lowers the frequency of this absorption.
C-F Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-F stretching vibration.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
An IR spectrum of the isomeric 3-fluoro-2-hydroxybenzaldehyde is available and shows characteristic peaks that align with these expected regions. chemicalbook.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C=O (aldehyde) | 1680 - 1700 | Strong, Sharp |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong, Sharp |
| C-F (aryl-fluoride) | 1200 - 1300 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a vital analytical tool for investigating the vibrational modes of this compound, providing data that is complementary to infrared (IR) spectroscopy. beilstein-journals.org The technique is particularly sensitive to the vibrations of non-polar bonds and the skeletal structure of the molecule. beilstein-journals.org While specific experimental Raman data for this compound is not widely available, the expected spectral features can be predicted based on the analysis of substituted benzaldehydes and benzenes. s-a-s.orgnih.gov
The Raman spectrum would be characterized by several key vibrational modes. The stretching vibration of the carbonyl group (C=O) is expected to produce a strong and distinct band. The aromatic ring C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the benzene ring are anticipated to be observed around 3000-3100 cm⁻¹. mdpi.com Furthermore, vibrations involving the C-F bond and the C-O bond of the hydroxyl group will present characteristic bands. The in-plane and out-of-plane bending vibrations of the various functional groups provide further structural information. Analysis of the wavenumber and intensity of these Raman bands allows for a detailed understanding of the molecular structure. s-a-s.org
Table 1: Predicted Characteristic Raman Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3200-3600 | Weak-Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C=O Stretch (Aldehyde) | 1680-1715 | Strong |
| C-C Stretch (Aromatic Ring) | 1400-1600 | Strong |
| C-F Stretch | 1000-1400 | Medium |
| O-H Bend | 1300-1450 | Medium |
| C-H Bend (In-plane) | 1000-1300 | Medium |
| C-H Bend (Out-of-plane) | 700-900 | Weak-Medium |
Note: The exact wavenumbers and intensities are dependent on the specific molecular environment and intermolecular interactions.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 140.11 g/mol ), electron impact ionization would lead to the formation of a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 140. sigmaaldrich.comnih.gov
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for benzaldehyde (B42025) derivatives often involve the loss of the hydrogen atom from the aldehyde group or the entire formyl radical (-CHO). libretexts.org For this compound, the following primary fragmentation steps are plausible:
Loss of a hydrogen radical ([M-H]⁺): This would result in a fragment ion at m/z 139, which is often a stable acylium ion.
Loss of the formyl radical ([M-CHO]⁺): This cleavage would produce a fluorohydroxyphenyl cation at m/z 111.
Loss of carbon monoxide ([M-CO]⁺˙): Rearrangement followed by the elimination of a neutral CO molecule can lead to a fragment at m/z 112.
Predicted mass spectrometry data also indicates the formation of various adducts in techniques like electrospray ionization (ESI). uni.lu
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₆FO₂]⁺ | 141.03464 |
| [M+Na]⁺ | [C₇H₅FO₂Na]⁺ | 163.01658 |
| [M-H]⁻ | [C₇H₄FO₂]⁻ | 139.02008 |
| [M]⁺˙ | [C₇H₅FO₂]⁺˙ | 140.02681 |
Source: PubChem CID 587789. The values are predicted and may vary slightly from experimental results. uni.lu
Theoretical and Quantum Chemical Computations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the equilibrium geometry of molecules. nih.govscispace.com For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. scispace.com This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. nih.gov The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. The optimized geometry is confirmed as a true minimum on the potential energy surface if no imaginary frequencies are found in a subsequent vibrational frequency calculation.
Table 3: Representative Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond | Predicted Value (Illustrative) |
| Bond Length | C-F | ~1.35 Å |
| C-O (hydroxyl) | ~1.36 Å | |
| C=O (aldehyde) | ~1.22 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | F-C-C | ~118° |
| HO-C-C | ~121° | |
| C-C-C (ring) | ~118 - 121° | |
| C-C=O | ~124° |
Note: These are typical values for similar structures. Precise values for this compound would require a specific DFT calculation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. malayajournal.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing aldehyde group and the aromatic ring. The charge transfer from the HOMO to the LUMO corresponds to the lowest energy electronic transition.
Table 4: Illustrative Frontier Orbital Energies and Properties for a Substituted Hydroxybenzaldehyde
| Parameter | Value |
| HOMO Energy | -6.514 eV |
| LUMO Energy | -2.696 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.818 eV |
Note: Data is for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, calculated at the B3LYP/6-311++G(d,p) level, and serves as an example. malayajournal.org
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution and bonding interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This delocalization, also known as hyperconjugation, contributes significantly to the stabilization of the molecule.
In this compound, key hyperconjugative interactions would include the delocalization of the lone pairs of the hydroxyl oxygen (n(O)) and the fluorine (n(F)) into the antibonding π* orbitals of the benzene ring. Similarly, delocalization can occur from the π orbitals of the ring into the antibonding π* orbital of the carbonyl group. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified by NBO analysis, providing insight into the electronic effects of the substituents on the aromatic system.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different values of the electrostatic potential. malayajournal.org
Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, due to their high electronegativity and the presence of lone pairs. malayajournal.org The most positive potential (blue) is anticipated to be located around the hydrogen atom of the hydroxyl group. malayajournal.org This visual representation of charge distribution is invaluable for understanding intermolecular interactions and predicting chemical reactivity. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides a powerful lens for the in-depth characterization of molecular structures and properties, offering insights that are complementary to experimental techniques. For this compound, methods rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting its spectroscopic parameters. These theoretical calculations allow for the simulation of vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, which can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure and behavior.
The predictive process typically commences with the optimization of the molecule's geometry in a simulated environment, often in the gas phase or with a solvent model to mimic experimental conditions. This optimized structure represents the lowest energy conformation and serves as the foundation for subsequent calculations. For instance, studies on similarly substituted benzaldehydes often employ the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a reliable optimized geometry. uni.luresearchgate.net
Vibrational Frequency Analysis
Theoretical vibrational analysis is crucial for assigning the absorption bands observed in an experimental infrared (IR) spectrum. By calculating the harmonic frequencies, researchers can correlate specific molecular motions—such as stretching, bending, and torsional vibrations—to the spectral data.
Computational studies on analogous molecules, like 5-Bromo-2-Hydroxybenzaldehyde, have demonstrated that DFT calculations can accurately predict vibrational modes. uni.lu The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To bridge this gap, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental results. uni.lu
For this compound, a theoretical vibrational analysis would yield a series of frequencies corresponding to its fundamental modes of vibration. Key vibrations would include the O-H stretch, the C-H stretches of the aromatic ring and the aldehyde group, the C=O stretch of the aldehyde, C-C aromatic ring stretches, and vibrations involving the C-F bond.
Below is an illustrative table of predicted vibrational frequencies for this compound, based on typical results from DFT calculations on substituted benzaldehydes.
Table 1: Predicted Vibrational Frequencies for this compound This table is a representative example based on computational studies of similar compounds and is intended for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Description of Motion |
|---|---|---|---|
| ν(O-H) | ~3650 | ~3500 | O-H stretching |
| ν(C-H)aldehyde | ~2880 | ~2765 | Aldehyde C-H stretching |
| ν(C=O) | ~1710 | ~1645 | Aldehyde C=O stretching |
| ν(C-C)ring | ~1600-1450 | ~1536-1392 | Aromatic C-C stretching |
| δ(O-H) | ~1380 | ~1325 | O-H in-plane bending |
| ν(C-F) | ~1250 | ~1200 | C-F stretching |
NMR Chemical Shift Prediction
The prediction of NMR spectra is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of various nuclei, including ¹H, ¹³C, and ¹⁹F. organicchemistrydata.orgspectrabase.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorine-containing organic molecules, specific computational workflows have been developed to achieve high accuracy. pdx.edufaccts.demdpi.comresearchgate.net
For this compound, calculating the chemical shifts can help in assigning the signals in an experimental NMR spectrum to the specific protons and carbon atoms in the molecule. The predicted ¹⁹F chemical shift is particularly valuable for confirming the electronic environment of the fluorine atom.
The following table provides a hypothetical set of predicted NMR chemical shifts for this compound.
Table 2: Predicted NMR Chemical Shifts (δ in ppm) for this compound This table is a representative example based on computational studies of similar compounds and is intended for illustrative purposes. TMS is the reference for ¹H and ¹³C; CFCl₃ is a common reference for ¹⁹F.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
|---|---|---|---|
| Aldehyde H | ~9.9 | - | - |
| Hydroxyl H | ~11.0 (intramolecular H-bond) | - | - |
| Aromatic H's | ~7.1 - 7.6 | - | - |
| Aldehyde C | - | ~192.0 | - |
| Aromatic C's | - | ~115.0 - 160.0 | - |
| Fluorine | - | - | ~ -130.0 to -140.0 |
Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis). faccts.demdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations provide insight into the nature of the electronic transitions, such as n → π* or π → π* transitions.
For this compound, a TD-DFT calculation would likely be performed using a functional like B3LYP or CAM-B3LYP and a suitable basis set, often including a solvent model to better replicate experimental conditions. mdpi.com The results would help in understanding the photophysical properties of the molecule.
An illustrative summary of predicted electronic transitions is presented below.
Table 3: Predicted Electronic Transitions for this compound via TD-DFT This table is a representative example based on computational studies of similar compounds and is intended for illustrative purposes.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~330 | ~0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280 | ~0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~250 | ~0.40 | HOMO → LUMO+1 (π → π*) |
These computational predictions, when used in concert with experimental results, provide a comprehensive spectroscopic and electronic characterization of this compound.
Applications and Functional Derivatives of 2 Fluoro 3 Hydroxybenzaldehyde in Specialized Fields
Medicinal Chemistry and Exploration of Biological Activities
In the realm of pharmaceutical sciences, the strategic placement of fluorine atoms can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability. The presence of both a fluorine atom and a hydroxyl group on the benzaldehyde (B42025) ring makes 2-Fluoro-3-hydroxybenzaldehyde a valuable starting material for the synthesis of potentially bioactive compounds. ontosight.ai
This compound serves as a versatile intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. ontosight.aipharmint.net Its chemical properties are influenced by the electron-withdrawing nature of the fluorine and aldehyde groups and the electron-donating character of the hydroxyl group, which together modulate the reactivity of the aromatic ring. This makes it a useful precursor for constructing complex molecules intended for medicinal use. ontosight.ai The compound is recognized as a building block in drug discovery and medicinal chemistry research for creating new chemical entities. ontosight.aipharmint.net
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 103438-86-4 |
| Molecular Formula | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol |
| Physical Form | Solid |
| InChI Key | JHPNLGYUKQTWHN-UHFFFAOYSA-N |
This table is interactive. You can sort and filter the data.
The reactive aldehyde and hydroxyl groups, combined with the effects of the fluorine substituent, allow this compound to be a candidate for the synthesis of various molecular scaffolds. However, specific synthetic routes to certain classes of pharmaceutical interest are not always documented.
While benzosuberone derivatives are an important class of compounds in pharmaceutical research, detailed research findings or established synthetic protocols that utilize this compound as a direct precursor for these molecules are not prominently documented in the available scientific literature.
Favipiravir (B1662787), or T-705, is a pyrazine-based antiviral agent. nih.gov Its synthesis involves precursors such as 3-aminopyrazine-2-carboxylic acid or 3-hydroxypyrazine-2-carboxamide. nih.govrsc.orgnih.gov The available literature on Favipiravir synthesis does not describe a synthetic pathway that originates from the benzaldehyde-based structure of this compound.
Curcuminoids are a class of compounds known for their potential therapeutic properties, and their synthesis often involves the condensation of an aromatic aldehyde with a ketone. uab.catresearchgate.net Fluorinated curcuminoid analogs have been synthesized to enhance their biological activity. unf.edu For instance, the isomer 3-Fluoro-4-hydroxybenzaldehyde is used to create curcuminoid analogs with activity against human ovarian cancer cell lines. ossila.com However, specific examples of successful synthesis of curcuminoid analogs for anticancer research starting directly from this compound are not detailed in the surveyed literature. The reactivity in such condensation reactions can be sensitive to the substitution pattern on the benzaldehyde. nih.gov
Mechanistic studies are contingent on the successful synthesis and demonstrated biological activity of derivative compounds. As specific bioactive derivatives of this compound within the categories of benzosuberones, favipiravir analogs, or curcuminoids are not identified in the available research, a corresponding discussion on their specific mechanisms of bioactivity cannot be detailed.
Mechanistic Studies of Bioactivity
Interaction with Biological Macromolecules (Enzymes, Proteins)
While direct studies detailing the interaction of this compound with specific enzymes and proteins are not extensively documented in publicly available literature, the broader class of fluorinated salicylaldehydes is recognized for its role in creating molecules with significant biological activity. ossila.com The structural isomer, 3-fluoro-2-hydroxybenzaldehyde, serves as a pertinent example. It is a precursor for synthesizing salen ligands, which, when complexed with cobalt, exhibit anticancer properties with IC50 values around 50 µM. ossila.com This suggests that the core structure is capable of forming complexes that can interact with biological systems.
Furthermore, derivatives such as fluorinated isoflavanones, synthesized from these aldehyde building blocks, have been investigated as aromatase inhibitors. ossila.com Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in combating hormone-dependent cancers. The ability of derivatives to target a specific enzyme like aromatase underscores the potential of the fluorinated hydroxybenzaldehyde framework to serve as a foundation for designing enzyme-specific inhibitors.
Influence on Cellular Biochemical Pathways
The influence of this compound on cellular pathways is primarily understood through the action of its derivatives. As noted, derivatives designed as aromatase inhibitors can directly influence the steroid biosynthesis pathway. ossila.com By blocking the conversion of androgens to estrogens, these compounds can alter the hormonal balance within the body, a critical intervention in certain disease states.
Related molecular structures have also been explored for other biological targets. For instance, derivatives of 3-phenylcoumarin, which can be synthesized from related fluorinated phenolic compounds, have been identified as potent inhibitors of monoamine oxidase B (MAO-B). frontiersin.org MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition can affect neurological pathways, offering a therapeutic strategy for conditions such as Parkinson's disease and depression. frontiersin.org This indicates that derivatives of fluorinated benzaldehydes possess the potential to modulate various critical biochemical pathways.
Structure-Activity Relationship (SAR) Studies of Fluorinated Benzaldehyde Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzaldehyde derivatives, specific structural features have been identified as critical for their inhibitory effects. In a study of non-nitrogenous aromatic ether inhibitors of influenza neuraminidase, SAR analysis revealed that the presence of the aryl aldehyde group and an unsubstituted hydroxyl group were vital for the compound's inhibitory activity. nih.govnih.gov
The introduction of a fluorine atom adds another dimension to SAR analysis. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with a target protein. In the development of 3-phenylcoumarin-based MAO-B inhibitors, a docking-based SAR analysis was performed on a large set of derivatives, with fluorine substitution being a key variable in modulating potency. frontiersin.org The precise positioning of the fluorine atom on the aromatic ring is a critical determinant of the inhibitory effect, highlighting the importance of regiochemistry in designing potent fluorinated benzaldehyde derivatives. frontiersin.org
Computational Drug Design and Molecular Docking for Target Interaction
Computational methods are indispensable tools in modern drug discovery, allowing for the efficient screening and design of potential drug candidates. Molecular docking, a key component of this approach, predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This technique can elucidate the binding mode and provide insights into the structure-activity relationships observed experimentally. nih.govnih.gov
For example, in studies of other substituted benzaldehydes, molecular docking has been used to understand how these molecules interact with the active sites of enzymes like influenza neuraminidase. nih.govnih.gov Similarly, comprehensive computational analyses on related compounds like 5-Bromo-2-Hydroxybenzaldehyde have utilized Density Functional Theory (DFT) to generate molecular electrostatic potential (MEP) maps. nih.gov These maps visualize the electron distribution, revealing potential sites for electrophilic and nucleophilic attack and guiding the understanding of intermolecular interactions. nih.gov These same computational methodologies can be applied to this compound to explore its potential interactions with a wide array of biological targets and to guide the rational design of more potent and selective derivatives.
Ligand-Protein Binding Affinity Predictions
A central goal of computational drug design is the accurate prediction of ligand-protein binding affinity, which is a key determinant of a drug's potency. nih.gov Docking and scoring are widely used methods due to their speed, but more sophisticated techniques are often required for higher accuracy. nih.gov
Advanced methods like the Linear Interaction Energy (LIE) model can refine predictions, in some cases achieving a root mean square error of less than 3 kJ/mol (~0.7 kcal/mol) compared to experimental values. nih.gov Furthermore, emerging meta-modeling approaches that integrate multiple computational techniques, such as force-field-based docking and sequence-based deep learning models, show significant promise in improving the accuracy and reliability of binding affinity predictions. nih.gov While specific binding affinity data for this compound is not available, these computational frameworks provide a clear path for its evaluation as a ligand for any protein of interest.
Table 1: Conceptual Data for Predicted Binding Affinity
| Target Protein | Prediction Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Aromatase (CYP19A1) | Molecular Docking & Scoring | -7.5 | Phe221, Trp224, Arg115 |
| Monoamine Oxidase B (MAO-B) | LIE Model | -8.2 | Tyr398, Tyr435, Cys172 |
| Influenza Neuraminidase | Meta-Modeling | -9.1 | Arg118, Glu277, Arg292 |
Pharmacokinetic and ADMET Computational Screening
Beyond binding affinity, the success of a drug candidate depends on its pharmacokinetic profile, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico screening for ADMET properties is a critical step in early-stage drug discovery to identify candidates with desirable drug-like characteristics and to flag potential liabilities. acs.org
Computational tools can predict a wide range of properties, including oral bioavailability, blood-brain barrier permeability, and potential for skin sensitization. nih.govacs.org For instance, studies on synthesized 1,2,3-triazole molecules used the PreADMET server to evaluate their physicochemical properties and drug-likeness, concluding that many possessed characteristics suitable for orally active drugs. acs.org Similar computational screening of this compound and its derivatives would be essential to assess their potential as viable drug candidates.
Table 2: Predicted ADMET Properties for a Hypothetical Derivative
| ADMET Property | Computational Tool | Predicted Value/Classification | Implication |
|---|---|---|---|
| Human Intestinal Absorption | PreADMET | High | Good potential for oral absorption |
| Blood-Brain Barrier Penetration | SwissADME | Low | Likely to have fewer CNS side effects |
| CYP2D6 Inhibition | ADMETlab | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | PreADMET | Non-mutagenic | Low risk of carcinogenicity |
Materials Science Applications
This compound is noted as a compound of interest in the field of materials science. ontosight.ai Its unique substitution pattern—containing aldehyde, hydroxyl, and fluoro groups—makes it a versatile building block for creating functional organic materials. The structural isomer, 3-fluoro-2-hydroxybenzaldehyde, has been explicitly used in the synthesis of advanced materials. ossila.com
Specifically, it serves as a precursor for preparing semiconducting acenes, which are organic molecules with applications in electronics like organic field-effect transistors (OFETs). ossila.com Additionally, cobalt-salen complexes derived from this isomer have been investigated for reversible oxygen chemisorption, indicating potential applications in gas storage and separation technologies. ossila.com The demonstrated utility of its isomer suggests that this compound could similarly be employed to synthesize novel materials where its specific electronic and structural properties can be harnessed for targeted applications.
Advanced Structural Analysis and Intermolecular Interactions of 2 Fluoro 3 Hydroxybenzaldehyde and Its Adducts
X-ray Crystallography for Solid-State Structure Determination
A definitive analysis based on X-ray crystallography is not possible at this time due to the absence of a published crystal structure for 2-fluoro-3-hydroxybenzaldehyde in resources such as the Cambridge Crystallographic Data Centre (CCDC). The following subsections, therefore, remain speculative.
Without experimental data, the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) of this compound are unknown.
Precise, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available. Theoretical calculations and data from analogous structures, such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde, suggest that the molecule is likely planar. iucr.org
Conformational Preferences and Rotational Potentials
In the absence of specific studies on this compound, insights can be drawn from related benzaldehydes. For instance, studies on 2-fluorobenzaldehyde (B47322) have shown a preference for the O-trans conformer, where the carbonyl group and the fluorine atom are on opposite sides of the C-C bond. rsc.org However, the presence of the hydroxyl group at the 3-position in this compound would introduce a strong intramolecular hydrogen bond, which would be expected to lock the conformation. cdnsciencepub.com In similar ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond dictates the conformational preference. mdpi.com
Intramolecular Hydrogen Bonding Networks (O-H…O, O-H…F)
The defining structural feature of this compound is expected to be a strong intramolecular hydrogen bond between the hydroxyl group at the 3-position and the oxygen of the aldehyde group at the 1-position (O-H···O). This type of interaction is well-documented in ortho-hydroxybenzaldehydes and is a dominant factor in determining their conformation and physical properties. mdpi.comacs.org In the structurally related 3-chloro-5-fluoro-2-hydroxybenzaldehyde, a notable intramolecular O-H···O hydrogen bond is observed with a distance of 2.6231(19) Å. iucr.orgnih.gov
The possibility of an O-H···F intramolecular hydrogen bond is less likely to be the primary interaction due to the geometry and the stronger hydrogen bond accepting capability of the carbonyl oxygen.
Intermolecular Interactions in the Solid State and Solution Phase
While a definitive analysis of the solid-state packing is not possible, general principles of intermolecular interactions can be considered.
In the solid state, it is anticipated that the crystal packing of this compound would be stabilized by a network of weak intermolecular interactions. These would likely include C-H···O and C-H···F hydrogen bonds, where hydrogen atoms from the aromatic ring or the aldehyde group interact with the oxygen or fluorine atoms of neighboring molecules. iucr.org Studies on other fluorinated benzophenones and salicylaldehyde (B1680747) derivatives confirm the significant role of such weak interactions in their crystal packing. iucr.orgresearchgate.net
Halogen Bonding (F···O)
The packing of molecules in the solid state is influenced by these weak intermolecular forces, including C—H···F and F···O interactions. iucr.org In the case of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, these interactions link the π-stacking chains to form a three-dimensional structure. nih.gov Specifically, an O2···Fⁱ contact is identified, further highlighting the role of the fluorine atom in the supramolecular assembly. nih.gov
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |
| Halogen Bond | O2···Fⁱ | 2.880 (2) |
Table 1: Halogen bonding parameters observed in the crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, a close analogue of this compound. Data sourced from the crystallographic and spectroscopic characterization of 3-chloro-5-fluoro-2-hydroxybenzaldehyde. nih.gov
π-Stacking Interactions in Aromatic Systems
Aromatic systems, such as the benzene (B151609) ring in this compound, can engage in π-stacking interactions, which are crucial for the stability of many molecular crystals. These interactions involve the face-to-face or offset stacking of aromatic rings. In the crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, molecules form one-dimensional chains through offset face-to-face π-stacking. iucr.orgnih.gov
These π-stacking interactions are characterized by specific geometric parameters that define the proximity and orientation of the interacting rings. For 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the key parameters have been determined as follows:
| Parameter | Value |
| Ring centroid-to-centroid distance | 3.7154 (3) Å |
| Centroid-to-plane distance | 3.3989 (8) Å |
| Ring-offset slippage | 1.501 (2) Å |
Table 2: Geometric parameters of the π-stacking interactions in the crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde. nih.gov These values provide insight into the likely π-stacking behavior of the structurally similar this compound.
The presence of both halogen bonding and π-stacking interactions in the crystal structure of a closely related compound strongly suggests that these forces are also critical in determining the solid-state arrangement of this compound and its adducts. The interplay between these non-covalent interactions is a key factor in the molecular recognition and self-assembly processes that dictate the macroscopic properties of these materials.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies with Enhanced Efficiency
While general synthetic pathways exist, such as the fluorination of 3-hydroxybenzaldehyde (B18108) or the hydroxylation of 2-fluorobenzaldehyde (B47322), there is considerable room for the development of more efficient, cost-effective, and scalable methods. ontosight.ai Future research should focus on overcoming the limitations seen in the synthesis of similar substituted benzaldehydes, which can involve expensive reagents, harsh ultra-low temperature conditions, or hazardous procedures like the Schiemann reaction. google.comgoogle.com
Promising research avenues include:
Catalyst Innovation: Investigating novel catalysts to improve reaction yields and selectivity, thereby reducing purification costs and waste.
Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.
Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods, similar to the synthesis of other fluorinated compounds using engineered microorganisms, could offer a highly specific and environmentally benign alternative to traditional chemical synthesis. nih.gov
Deepening Mechanistic Understanding of Complex Reactions
The electronic influence of the fluorine and hydroxyl groups on the reactivity of the aldehyde and the aromatic ring is complex and warrants deeper investigation. Future studies should aim to elucidate the mechanisms governing its reactions to better predict and control outcomes. For instance, in base-catalyzed condensations like the Claisen-Schmidt reaction to form chalcones, fluorinated benzaldehydes can unexpectedly undergo nucleophilic aromatic substitution (SNAr) in addition to the desired condensation, a phenomenon that is highly dependent on the solvent and substitution pattern. acgpubs.org
Key areas for mechanistic exploration include:
Kinetic Studies: Performing detailed kinetic analysis of its key reactions to understand reaction rates and the influence of substituents.
Computational Modeling: Using density functional theory (DFT) and other computational tools to model reaction pathways, identify transition states, and explain observed regioselectivity, such as the unexpected product distributions seen in the bromination of 3-hydroxybenzaldehyde. researchgate.net
Spectroscopic Interrogation: Employing advanced spectroscopic techniques to identify and characterize transient intermediates in its reaction pathways.
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability and binding affinity. While 2-Fluoro-3-hydroxybenzaldehyde itself is primarily a building block, its derivatives represent a treasure trove of potential biological activity. ontosight.ainih.gov Research on analogous structures provides a clear roadmap for future exploration.
Future research should focus on synthesizing and screening derivatives for a range of therapeutic targets:
Antiproliferative and Anticancer Agents: Derivatives of other fluorinated hydroxybenzaldehydes, such as cobalt-salen complexes and 2-arylbenzimidazoles, have demonstrated potent anticancer and antiproliferative effects. nih.govossila.com Synthesizing the corresponding derivatives from this compound is a logical next step.
Antibacterial Agents: Schiff bases and 1,2,3-triazole derivatives prepared from similar aromatic aldehydes have shown significant and selective antibacterial activity, particularly against Gram-positive bacteria like Enterococcus faecalis. nih.govanalis.com.my
Enzyme Inhibitors: The structural motifs present suggest potential for designing inhibitors for various enzymes, a strategy that has been successful for related fluorinated isoflavanones as aromatase inhibitors. ossila.com
| Derivative Class | Observed Activity in Analogues | Potential Therapeutic Area | Reference |
| 2-Arylbenzimidazoles | Antiproliferative (e.g., against K-562 leukemia cells) | Oncology | nih.gov |
| Cobalt-Salen Complexes | Anticancer (IC50 of 50 µM) | Oncology | ossila.com |
| Hydrazone Schiff Bases | Antibacterial (e.g., against E. coli) | Infectious Diseases | analis.com.my |
| 1,2,3-Triazole Hybrids | Selective Antibacterial (MIC = 0.25 µg/mL) | Infectious Diseases | nih.gov |
Application in Emerging Advanced Materials Technologies
The unique combination of functional groups makes this compound an attractive precursor for advanced materials. The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.
Unexplored applications in materials science include:
Semiconducting Materials: An isomer, 3-Fluoro-2-hydroxybenzaldehyde, is used to prepare semiconducting acenes, suggesting that this compound could be a valuable building block for novel organic semiconductors with tailored electronic properties. ossila.com
Gas Storage and Separation: Cobalt-salen complexes derived from a related isomer show reversible oxygen chemisorption, pointing to the potential for creating metal-organic frameworks (MOFs) or polymers for gas storage and separation applications. ossila.com
Fluorinated Polymers: Its use as a monomer could lead to the development of new fluoropolymers with unique optical, thermal, or dielectric properties, expanding upon the known benefits of incorporating fluorine into polymer backbones. nih.gov
Integrated Computational and Experimental Approaches for Rational Design
A synergistic approach combining computational modeling with experimental synthesis and testing can accelerate the discovery of new applications for this compound and its derivatives. Computational chemistry can guide synthetic efforts by predicting the properties of target molecules before they are made, saving time and resources.
Future integrated approaches should involve:
Virtual Screening: Computationally screening libraries of virtual derivatives for potential biological activity or material properties.
Property Prediction: Using tools like Quantitative Structure-Activity Relationship (QSAR) to correlate molecular structure with function.
Hirshfeld Surface Analysis: Employing computational methods to analyze intermolecular interactions in the solid state, which is crucial for understanding and designing crystalline materials with specific packing and mechanical properties. researchgate.net
Predictive Spectroscopy: Calculating spectral data (e.g., NMR, IR) to aid in the structural confirmation of newly synthesized compounds.
Public databases already provide some predicted data that can serve as a starting point for more advanced computational studies. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) in Ų |
| [M+H]⁺ | 141.03464 | 121.5 |
| [M+Na]⁺ | 163.01658 | 131.5 |
| [M-H]⁻ | 139.02008 | 123.4 |
Data sourced from PubChem. uni.lu
Sustainability Considerations in Synthesis and Application
Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future direction. This involves not only developing greener synthetic routes but also designing applications that are environmentally benign.
Key sustainability goals for future research include:
Renewable Feedstocks: Investigating pathways to synthesize the compound from renewable, bio-based starting materials rather than petroleum-based ones.
Atom Economy: Designing syntheses that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. google.com
Benign Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents in both synthesis and processing.
Biodegradability: For applications where environmental release is possible, designing derivatives that are biodegradable to prevent persistence and bioaccumulation. The development of biocatalytic methods, which operate in water under mild conditions, represents a significant step toward achieving these sustainability goals. nih.gov
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.
- Adjust temperature (e.g., 0–5°C for sensitive fluorination steps) and solvent polarity (e.g., DMF for polar intermediates) to enhance yield .
Basic: How can researchers confirm the structure and purity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and hydroxyl proton (δ ~10.5–12.0 ppm, broad).
- ¹³C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and fluorine-induced deshielding effects on adjacent carbons.
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (MS) : Verify molecular weight (140.1 g/mol) via ESI-MS or GC-MS .
Basic: What are the critical safety protocols for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- First Aid :
- Skin contact: Wash immediately with water for 15 minutes.
- Eye exposure: Rinse with water for 20 minutes and seek medical attention.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources to prevent decomposition into toxic gases (e.g., HF) .
Advanced: How does the ortho-fluorine and meta-hydroxyl substitution influence the compound’s reactivity in nucleophilic addition reactions?
Answer:
The ortho-fluoro group exerts a strong electron-withdrawing effect (-I), which:
- Activates the aldehyde group toward nucleophilic attack (e.g., Grignard reagents).
- Stabilizes intermediates via resonance with the aromatic ring.
The meta-hydroxyl group: - Participates in intramolecular hydrogen bonding, reducing solubility in non-polar solvents.
- May deprotonate under basic conditions, forming a phenoxide ion that directs electrophilic substitution to specific ring positions.
Q. Methodological Insight :
- Use DFT calculations to predict regioselectivity in reactions.
- Compare kinetic data with analogs (e.g., 3-Fluoro-4-hydroxybenzaldehyde) to isolate substituent effects .
Advanced: How can researchers address stability issues during long-term storage of this compound?
Answer:
The compound degrades via:
- Hydrolysis : Aldehyde oxidation to carboxylic acid under humid conditions.
- Photodegradation : UV light-induced cleavage of the C-F bond.
Q. Mitigation Strategies :
- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.
- Store under inert gas (N₂ or Ar) in amber glass vials to block light and moisture.
- Periodically test stability via accelerated aging studies (40°C/75% RH for 6 months) .
Advanced: How should researchers design experiments to evaluate the biological activity of this compound?
Answer:
- Target Identification : Screen against enzymes (e.g., kinases) or receptors using SPR (surface plasmon resonance) or fluorescence polarization assays.
- Cellular Assays :
- Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- Measure ROS generation (DCFH-DA probe) to assess antioxidant/pro-oxidant effects.
- In Vivo Models : Use zebrafish embryos for preliminary toxicity and bioavailability studies.
Q. Data Validation :
- Cross-validate results with structural analogs (e.g., 2-Chloro-3-hydroxybenzaldehyde) to isolate fluorine-specific effects .
Advanced: How can contradictory data on the compound’s solubility in polar solvents be resolved?
Answer:
Reported discrepancies may arise from:
- Crystallinity : Amorphous vs. crystalline forms have different solubilities.
- pH Effects : Deprotonation of the hydroxyl group at high pH increases aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
